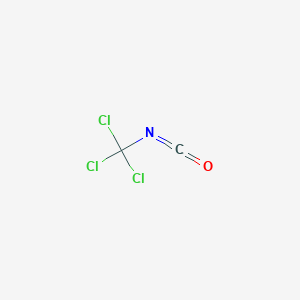
Pentaerythritol tetraisostearate
Vue d'ensemble
Description
Pentaerythritol tetraisostearate is a non-aqueous ester that functions as a thickener, moisturizing ingredient, and binding agent in skin care products . It is derived from isostearic acid, a type of fatty acid . It is used in cosmetics in amounts from 0.1% to 55% .
Synthesis Analysis
The synthesis of Pentaerythritol tetraisostearate involves taking pentaerythritol and isostearic acid according to a mole ratio of 1:4.0-4.2 and putting into a reaction kettle . A composite metal oxide is added, reacting at a temperature of 140 to 150 DEG C for 4 to 5 h .Molecular Structure Analysis
The molecular formula of Pentaerythritol tetraisostearate is C77H148O8 . Its average mass is 1201.994 Da and its monoisotopic mass is 1201.117432 Da .Chemical Reactions Analysis
Pentaerythritol tetraisostearate is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2) .Physical And Chemical Properties Analysis
Pentaerythritol tetraisostearate is a crystalline solid . It has a density of 0.9±0.1 g/cm3, a boiling point of 990.5±60.0 °C at 760 mmHg, and a flash point of 339.5±32.9 °C .Applications De Recherche Scientifique
Cosmetics: Emollient and Stabilizer
Pentaerythritol tetraisostearate is widely used in the cosmetics industry as a primary emollient in cream formulas. It enhances the stability, sensory properties, and moisturizing performance of creams. Its efficacy was demonstrated through comparative studies with commonly used oils, where it showed positive effects on the cream’s overall quality .
Pigment Dispersion: Medium for Inorganic Pigments
Pentaerythritol tetraisostearate acts as an effective dispersion medium for inorganic pigments. It helps in achieving uniform distribution of pigments in various mediums, which is crucial for consistent coloration in paints, coatings, and inks .
Viscosity Modification: Viscosity-Modifying Agent
It is used to adjust and control the viscosity of products. This property is particularly useful in the production of paints, coatings, and personal care products, where precise viscosity control is necessary for application and performance .
Biodegradable Ingredient: Eco-Friendly Applications
Due to its biodegradable nature, pentaerythritol tetraisostearate is considered an eco-friendly ingredient. It’s being explored for use in environmentally friendly products and processes that require biodegradable components .
Orientations Futures
Pentaerythritol tetraisostearate is used as an emollient, skin conditioning agent, and viscosity increasing agent in cosmetic products . It is also used as a wetting agent for pigments and UV filters in make-up & sun care products . Future research may focus on improving its synthesis process and expanding its applications .
Propriétés
IUPAC Name |
[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFSDGXTDNTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H148O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894450 | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pentaerythritol tetraisostearate | |
CAS RN |
62125-22-8 | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062125228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7IK5483F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using SO42-/TiO2-Al2O3 solid superacid as a catalyst for synthesizing pentaerythritol tetraisostearate?
A1: Research indicates that the SO42-/TiO2-Al2O3 solid superacid demonstrates several advantages as a catalyst in the esterification of pentaerythritol and isostearic acid to produce pentaerythritol tetraisostearate []. Firstly, it exhibits high catalytic activity, resulting in a high esterifying conversion rate of over 97% []. Secondly, the catalyst demonstrates good reaction selectivity, leading to the desired product with minimal byproducts []. Lastly, it can be reused multiple times without a significant decrease in its catalytic activity, making it a cost-effective option for industrial applications [].
Q2: What is the impact of reaction conditions on the synthesis of pentaerythritol tetraisostearate?
A2: The efficiency of pentaerythritol tetraisostearate synthesis is significantly influenced by various reaction parameters. Studies have shown that optimizing the molar ratio of isostearic acid to pentaerythritol, catalyst dosage, reaction temperature, and reaction time is crucial for maximizing yield and purity []. For instance, employing a molar ratio of 4.3:1 (isostearic acid: pentaerythritol), a catalyst dosage of 0.060% of the total reactant mass, a reaction temperature of 230°C, and a reaction time of 10 hours proved to be the optimal conditions for achieving high conversion rates [].
Q3: How is the synthesized pentaerythritol tetraisostearate characterized?
A3: Fourier-transform infrared spectroscopy (FTIR) is employed to characterize the synthesized pentaerythritol tetraisostearate []. This technique helps to confirm the formation of the desired product by analyzing its characteristic functional groups and their corresponding vibrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





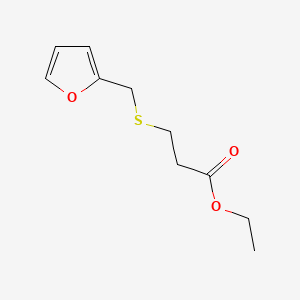
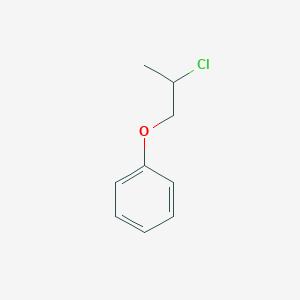

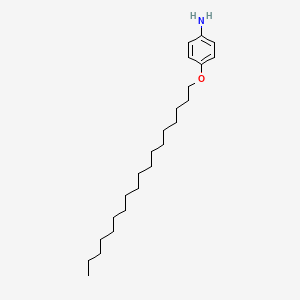
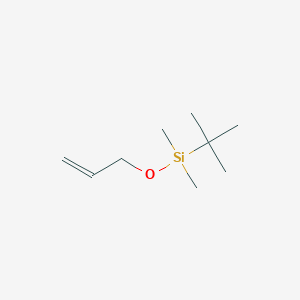


![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)
